Momordicoside B Momordicoside B Momordicoside B is a natural product found in Momordica charantia with data available.
Brand Name: Vulcanchem
CAS No.: 75799-04-1
VCID: VC0116658
InChI: InChI=1S/C47H80O19/c1-20(29(50)34(55)39(59)44(4,5)60)21-13-14-47(8)27-11-9-22-23(45(27,6)15-16-46(21,47)7)10-12-28(43(22,2)3)65-42-37(58)33(54)38(66-41-35(56)30(51)24(49)18-61-41)26(64-42)19-62-40-36(57)32(53)31(52)25(17-48)63-40/h9,20-21,23-42,48-60H,10-19H2,1-8H3
SMILES: CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O
Molecular Formula: C₄₇H₈₀O₁₉
Molecular Weight: 949.13

Momordicoside B

CAS No.: 75799-04-1

Cat. No.: VC0116658

Molecular Formula: C₄₇H₈₀O₁₉

Molecular Weight: 949.13

* For research use only. Not for human or veterinary use.

Momordicoside B - 75799-04-1

Specification

CAS No. 75799-04-1
Molecular Formula C₄₇H₈₀O₁₉
Molecular Weight 949.13
IUPAC Name 6-[3-[3,4-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-2,3,4,5-tetrol
Standard InChI InChI=1S/C47H80O19/c1-20(29(50)34(55)39(59)44(4,5)60)21-13-14-47(8)27-11-9-22-23(45(27,6)15-16-46(21,47)7)10-12-28(43(22,2)3)65-42-37(58)33(54)38(66-41-35(56)30(51)24(49)18-61-41)26(64-42)19-62-40-36(57)32(53)31(52)25(17-48)63-40/h9,20-21,23-42,48-60H,10-19H2,1-8H3
SMILES CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O

Introduction

Chemical Structure and Properties

Momordicoside B is a complex cucurbitane-type triterpenoid glycoside with the molecular formula C47H80O19 . Its complete IUPAC name is 6-[3-[3,4-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-2,3,4,5-tetrol . The structure encompasses a cucurbitane-type triterpene skeleton with attached sugar moieties, typical of the glycosidic compounds found in bitter gourd.

The compound can be represented with the following SMILES notation:
CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O

Physical and Chemical Characteristics

Momordicoside B exhibits specific physical and chemical properties that influence its pharmacological activities. Based on predicted collision cross section data, the compound demonstrates various mass-to-charge ratios and cross-sectional areas depending on the adduct formed:

Adductm/zPredicted CCS (Ų)
[M+H]⁺949.53664292.8
[M+Na]⁺971.51858291.3
[M+NH₄]⁺966.56318292.5
[M+K]⁺987.49252297.7
[M-H]⁻947.52208286.7
[M+Na-2H]⁻969.50403309.4
[M]⁺948.52881291.3
[M]⁻948.52991291.3

Table 1: Predicted Collision Cross Section data for Momordicoside B adducts

Botanical Source and Distribution

Momordicoside B is predominantly found in Momordica charantia L., commonly known as bitter gourd, bitter melon, or karela. This plant belongs to the Cucurbitaceae family and is widely distributed in tropical and subtropical regions including Asia, Africa, and the Caribbean .

Occurrence in Plant Parts

The compound is one of many bioactive constituents isolated from various parts of the bitter gourd plant. Like other cucurbitane-type triterpenoids and their glycosides, Momordicoside B is primarily found in the fruit of Momordica charantia, although the exact concentration may vary depending on factors such as growth conditions, geographic location, and plant maturity.

Biological Activities

Anti-diabetic Properties

Momordicoside B has demonstrated notable anti-diabetic properties through various mechanisms. Research has shown that it can influence glucose production at a concentration of 10 nM with approximately 30% efficacy . This effect is part of the broader anti-diabetic activity profile of bitter gourd extracts, which have been traditionally used for diabetes management in various cultural medical systems.

Comparative Activity Among Momordica charantia Compounds

When compared with other bioactive compounds isolated from bitter gourd, Momordicoside B shows distinctive activity profiles. The following table summarizes the relative activities of select compounds from Momordica charantia:

CompoundBlood GlucoseGlucose ProductionGlucose UptakeInsulin Resistance
Momordicoside BNot specified10 (30%)Not specifiedNot specified
Momordicoside KNot specifiedNot specified10 (40%)870 (69.0%), 1,330 (47.5%)
Karaviloside XINot specified0.1 (80%)Not specified870 (66.4%), 1,330 (49.4%)
Momordicoside ANot specifiedNot specifiedNot specified870 (68–77%), 50 (21.71%), 1,330 (33.5%)

Table 2: Comparative bioactivities of select compounds from Momordica charantia

Research Methodologies

Isolation and Characterization

The isolation of Momordicoside B typically involves several chromatographic steps, including extraction of plant material with organic solvents, followed by various separation techniques such as column chromatography, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC).

Structural elucidation is commonly performed using spectroscopic methods including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Ultraviolet-visible (UV-Vis) spectroscopy

Bioactivity Assays

The biological activities of Momordicoside B have been evaluated using various experimental models:

  • For anti-diabetic properties:

    • Glucose production assays (e.g., using liver cells or hepatocytes)

    • Glucose uptake assays (e.g., in muscle cells or adipocytes)

    • GLUT4 translocation studies

  • For antiviral activity:

    • Molecular docking studies against viral protein targets

    • Binding energy calculations

Structure-Activity Relationships

The bioactivity of Momordicoside B is likely influenced by its specific structural features. As a cucurbitane-type triterpenoid glycoside, several structural elements may contribute to its biological effects:

  • The cucurbitane triterpene skeleton, which provides the basic framework for activity

  • The glycosidic moieties, which can influence solubility, absorption, and target binding

  • The presence of hydroxy groups, which can form hydrogen bonds with target proteins

Comparative studies with related compounds from Momordica charantia suggest that structural variations, particularly in the glycosidic portions and oxidation patterns, can significantly influence the biological activity profile .

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